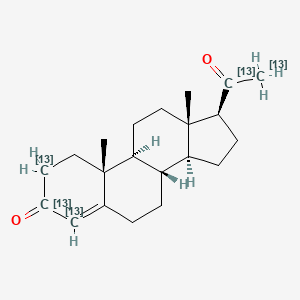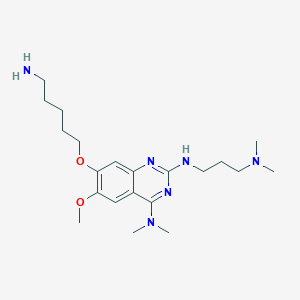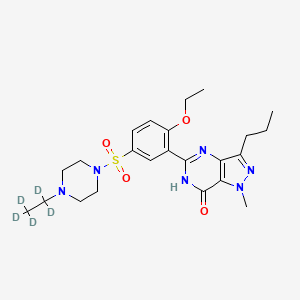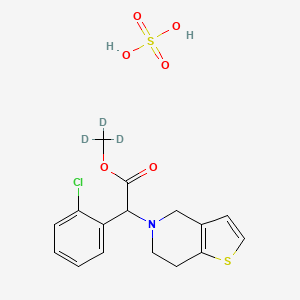
rac-Clopidogrel-d3 Hydrogen Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Clopidogrel-d3 (sulfate) is a deuterated form of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The deuterium atoms in (Rac)-Clopidogrel-d3 (sulfate) replace the hydrogen atoms, which can help in studying the pharmacokinetics and metabolic pathways of Clopidogrel.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Clopidogrel-d3 (sulfate) involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the thienopyridine core: This involves the cyclization of deuterated precursors under acidic conditions.
Introduction of the ester group: This step involves esterification reactions using deuterated alcohols.
Industrial Production Methods
Industrial production of (Rac)-Clopidogrel-d3 (sulfate) follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(Rac)-Clopidogrel-d3 (sulfate) undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium carbonate are used under basic conditions.
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields the parent alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Rac)-Clopidogrel-d3 (sulfate) has several applications in scientific research:
Pharmacokinetic studies: Used to study the absorption, distribution, metabolism, and excretion of Clopidogrel.
Metabolic pathway analysis: Helps in identifying the metabolic pathways and intermediates of Clopidogrel.
Drug interaction studies: Used to investigate potential interactions with other medications.
Biological research: Employed in studies related to platelet aggregation and cardiovascular diseases
作用機序
(Rac)-Clopidogrel-d3 (sulfate) works by inhibiting the P2Y12 receptor on platelets, preventing them from aggregating and forming clots. The deuterium atoms do not alter the mechanism of action but help in tracing the metabolic pathways. The inhibition of the P2Y12 receptor blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation .
類似化合物との比較
Similar Compounds
Clopidogrel: The non-deuterated form, widely used as an antiplatelet agent.
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Ticagrelor: A non-thienopyridine antiplatelet agent that also targets the P2Y12 receptor.
Uniqueness
(Rac)-Clopidogrel-d3 (sulfate) is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic and metabolic studies. The deuterium atoms can slow down the metabolic rate, providing more detailed insights into the drug’s behavior in the body .
特性
分子式 |
C16H18ClNO6S2 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
sulfuric acid;trideuteriomethyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1D3; |
InChIキー |
FDEODCTUSIWGLK-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
正規SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


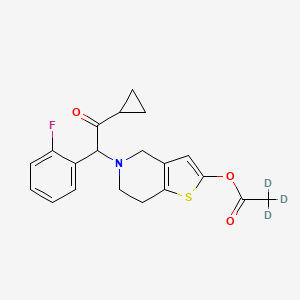
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
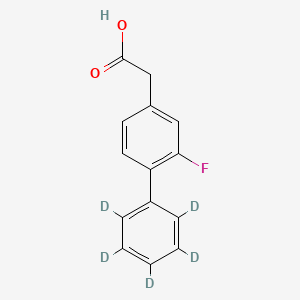
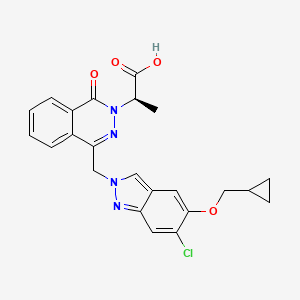
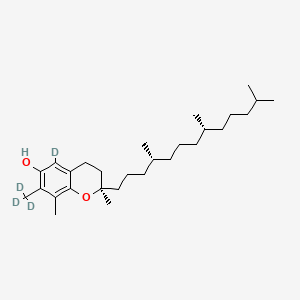
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)

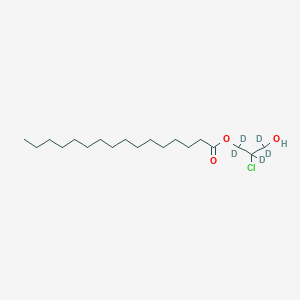
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)

